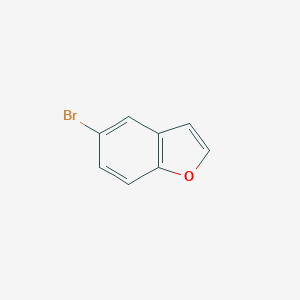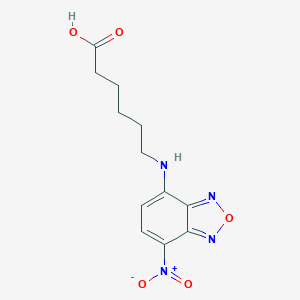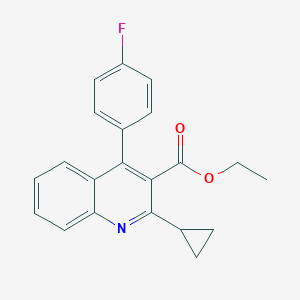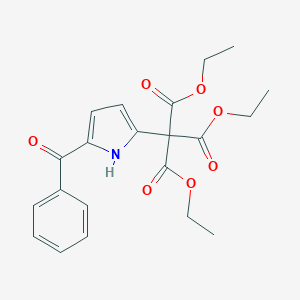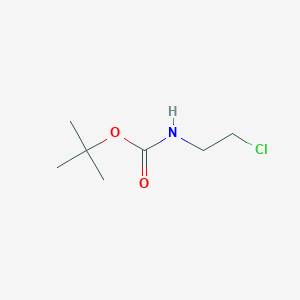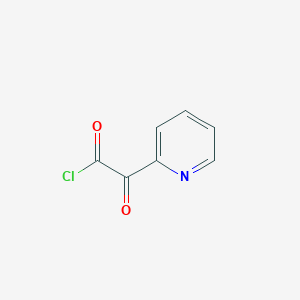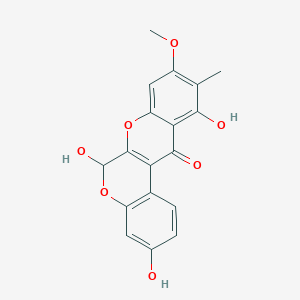
Mirabijalone D
描述
Mirabijalone D is a flavonoid compound that can be isolated from the roots of the Mirabilis jalapa plant . It has a molecular formula of C18H14O7 and a molecular weight of 342.3 .
Molecular Structure Analysis
The molecular structure of Mirabijalone D includes a chromeno[3,4-b]chromen-12-one moiety . The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Physical And Chemical Properties Analysis
Mirabijalone D appears as a powder . It has a molecular weight of 342.3 and a chemical formula of C18H14O7 . It is soluble in various organic solvents .
科学研究应用
抗肿瘤活性
Mirabijalone D与其他罗丹内酮一起被研究其潜在的抗肿瘤特性。例如,从喜马拉雅美丽花中分离出的一种新型罗丹内酮化合物mirabijalone E对各种人类癌细胞系表现出细胞毒性,并在异种移植模型中抑制肿瘤生长(Lang Linghu et al., 2014)。此外,mirabijalone B在体外展示了显著的抗肿瘤活性,通过抑制DNA拓扑异构酶,暗示了一种潜在的作用机制(Qing Chen, 2009)。
酶抑制
Mirabijalone D及相关化合物显示了对特定酶的抑制作用。例如,在使用Abronia nana悬浮培养物进行的一项研究中,mirabijalone D对β-分泌酶(BACE1)表现出显著的抑制作用,这是一种与阿尔茨海默病相关的酶(Se-Hoon Park等人,2014)。这表明了在神经退行性疾病中的潜在治疗应用。
HDAC抑制剂的潜在药效团
通过体外药效团基于虚拟筛选,发现mirabijalone C可能是HDAC4和HDAC7的潜在抑制剂,表明可以使用mirabijalone衍生物设计针对这些酶的新药物(L. Erlina et al., 2018)。
细胞机制和效应
Mirabijalone D及相关化合物已被探索其对细胞机制的影响。一项关于各种罗丹内酮化合物,包括mirabijalone D的研究发现,这些化合物可以调节癌细胞系的细胞增殖,突显了它们作为治疗药物的潜力(Sharathna P. et al., 2021)。
作用机制
Target of Action
Mirabijalone D is a non-competitive inhibitor that targets the production of Aβ1-42 in APPSW-N2a cells . Aβ1-42 is a peptide that is crucial in the formation of amyloid plaques found in the brains of Alzheimer’s patients. By inhibiting the production of Aβ1-42, Mirabijalone D could potentially play a role in the treatment of Alzheimer’s disease.
Mode of Action
Instead, it binds to an allosteric site, changing the shape of the enzyme and making it less effective at catalyzing the reaction that produces Aβ1-42 .
Biochemical Pathways
It is known that the compound is involved in the pathways related to rotenoid biosynthesis
Result of Action
Mirabijalone D inhibits the production of Aβ1-42 by 43.7% in APPSW-N2a cells . This suggests that the compound could have a significant impact on the progression of Alzheimer’s disease by reducing the formation of amyloid plaques.
Action Environment
The action of Mirabijalone D can be influenced by various environmental factors. For instance, the compound is isolated from the root of Mirabilis jalapa, a plant that grows in specific environmental conditions The growth conditions of the plant, including factors like soil quality, temperature, and rainfall, could potentially impact the concentration and efficacy of Mirabijalone D
安全和危害
未来方向
While the current literature provides some information about Mirabijalone D, more research is needed to fully understand its potential applications. Future studies could focus on its synthesis, chemical reactions, and biological activities. Additionally, its mechanism of action could be further investigated to explore potential therapeutic uses .
属性
IUPAC Name |
3,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWMBRRWYKHHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mirabijalone D | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)

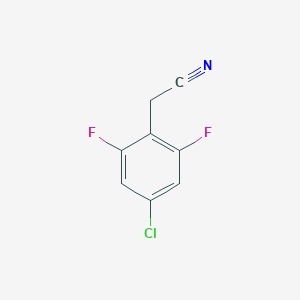
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)
![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
